methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate
Overview
Description
methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a picolinic acid ester
Mechanism of Action
Target of Action
Similar compounds are known to target the cereblon e3 ligase . This protein plays a crucial role in various immunologic conditions .
Mode of Action
It’s likely that the compound undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could lead to changes in the target proteins, affecting their function.
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds are known to have high gi absorption , which could impact the bioavailability of the compound.
Action Environment
Similar compounds are known to be stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate typically involves the bromination of methyl 4-chloropicolinate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted picolinates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include reduced picolinates with methyl or other alkyl groups.
Scientific Research Applications
methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)but-3-enoate
- Methyl 3-(bromomethyl)phenylacetate
Uniqueness
methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate is unique due to the presence of both bromomethyl and chlorine substituents on the picolinic acid ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)6(10)2-3-11-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIZQKYVXIKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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